Cas no 1261904-26-0 (4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid)

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 1261904-26-0
- DTXSID40689494
- MFCD18319844
- 4-(5-FORMYLTHIOPHEN-2-YL)-3-METHYLBENZOIC ACID
- SCHEMBL2557907
- 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%
- 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid
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- MDL: MFCD18319844
- インチ: InChI=1S/C13H10O3S/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
- InChIKey: GCQNQGRZNSEWPI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 246.03506535Da
- どういたいしつりょう: 246.03506535Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB326928-5 g |
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%; . |
1261904-26-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB326928-5g |
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%; . |
1261904-26-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acidに関する追加情報
4-(5-Formylthiophen-2-YL)-3-methylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 1261904-26-0, commonly referred to as 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a benzoic acid moiety, making it a valuable substrate for various chemical transformations and applications.
4-(5-formylthiophen-2-yl)-3-methylbenzoic acid is a derivative of benzoic acid, where the substituents at positions 3 and 4 of the benzene ring are a methyl group and a thiophene ring, respectively. The thiophene ring itself is substituted at position 5 with a formyl group (-CHO), adding another layer of complexity to the molecule's structure. This arrangement not only enhances the molecule's reactivity but also opens up possibilities for its use in diverse chemical reactions and applications.
Recent studies have highlighted the potential of 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for the design of new therapeutic agents. For instance, researchers have explored its ability to modulate enzyme activity and its potential as an anti-inflammatory or antioxidant agent.
In addition to its pharmacological applications, 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid has also been investigated for its role in materials science. The compound's aromatic system and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors or coordination polymers. Recent advancements in this area have demonstrated its ability to form stable metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.
The synthesis of 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation, thioether formation, and oxidation. These steps are carefully optimized to ensure high yields and purity of the final product. The compound's synthesis is not only a testament to the ingenuity of organic chemists but also serves as a foundation for further modifications and derivatizations.
From an environmental perspective, 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid has been studied for its biodegradability and environmental impact. Researchers have assessed its potential toxicity to aquatic organisms and its ability to degrade under various environmental conditions. These studies are crucial for ensuring the safe use and disposal of this compound in industrial and research settings.
In conclusion, 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid (CAS No. 1261904-26-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and potential for further modification make it an invaluable tool in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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